![molecular formula C9H7BrS B173804 2-(Bromomethyl)-1-benzothiophene CAS No. 10133-20-7](/img/structure/B173804.png)
2-(Bromomethyl)-1-benzothiophene
Overview
Description
2-(Bromomethyl)-1-benzothiophene is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzothiophene derivatives and has been found to exhibit a range of interesting properties that make it a promising candidate for various research applications. In
Scientific Research Applications
Organic Synthesis Building Block
Compounds like 3-Bromo-2-(bromomethyl)propionic acid are used as organic building blocks for the preparation of beta-substituted acrylates .
Antimicrobial and Chemotherapeutic Agent
Industrial Material Synthesis
Mechanism of Action
Target of Action
It’s known that bromomethyl compounds are often used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The mode of action of 2-(Bromomethyl)-1-benzothiophene is likely related to its role in the Suzuki–Miyaura coupling reaction. In this reaction, the bromomethyl group acts as an electrophile, undergoing oxidative addition with a palladium catalyst. This forms a new Pd–C bond, allowing for the subsequent transmetalation and reductive elimination steps that result in the formation of a new carbon–carbon bond .
Biochemical Pathways
These reactions can lead to the synthesis of complex organic molecules, including pharmaceuticals and natural products .
Pharmacokinetics
They are likely metabolized by the liver and excreted via the kidneys .
Result of Action
The result of the action of 2-(Bromomethyl)-1-benzothiophene is the formation of new carbon–carbon bonds. This can lead to the synthesis of complex organic molecules, which can have various biological effects depending on their structure and function .
Action Environment
The action of 2-(Bromomethyl)-1-benzothiophene can be influenced by various environmental factors. For instance, the efficiency of the Suzuki–Miyaura coupling reaction can be affected by the presence of other functional groups, the choice of catalyst, and the reaction conditions (e.g., temperature, solvent, pH) . Furthermore, the stability and efficacy of the compound can be influenced by factors such as storage conditions and exposure to light or oxygen.
properties
IUPAC Name |
2-(bromomethyl)-1-benzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrS/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPATVJUCMLGIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90545713 | |
Record name | 2-(Bromomethyl)-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90545713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
10133-20-7 | |
Record name | 2-(Bromomethyl)benzo[b]thiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10133-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Bromomethyl)-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90545713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(bromomethyl)benzo[b]thiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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